molecular formula C17H21N3O B2803668 6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one CAS No. 794-84-3

6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one

Cat. No. B2803668
CAS RN: 794-84-3
M. Wt: 283.375
InChI Key: MXIKODNZEMHPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one is a derivative of pyridazin-3 (2H)-one . Pyridazin-3 (2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . This compound is a cardiovascular agent .


Synthesis Analysis

The pyridazin-3 (2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The pyridazine ring is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design . It is advocated as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring .


Chemical Reactions Analysis

Introduction of a 6-substituted-phenyl group on the 4,5-dihydro-3(2H)-pyridazinones skeleton has been shown to enhance cardiovascular effects of this ring system . A variety of 6-phenyl-4,5-dihydro-3(2H)-pyridazinones have been synthesized and examined for hypotensive activity in normotensive rats .


Physical And Chemical Properties Analysis

The solubility data and solution thermodynamic properties of this compound have been studied in twelve pharmaceutical solvents . The measured solubilities were regressed well with van’t Hoff and Apelblat models .

Scientific Research Applications

Cardiovascular Agent

6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one, also known as PPD, has been identified as a cardiovascular agent . It has been studied for its solubility data and solution thermodynamic properties in twelve pharmaceutical solvents .

Solubility Determination

PPD’s solubility has been determined in different pharmaceutical solvents. The solubilities of PPD in a mole fraction at “T = 318.2 K” were noted at a maximum in dimethyl sulfoxide (DMSO, 4.73 × 10 −1), followed by polyethylene glycol-400 (PEG-400, 4.12 × 10 −1), Transcutol ® (3.46 × 10 −1), ethyl acetate (EA, 81 × 10 −2), 2-butanol (2.18 × 10 −2), 1-butanol (2.11 × 10 −2), propylene glycol (PG, 1.50 × 10 −2), isopropyl alcohol (IPA, 1.44 × 10 −2), ethylene glycol (EG, 1.27 × 10 −2), ethanol (8.22 × 10 −3), methanol (5.18 × 10 −3) and water (1.26 × 10 −5) .

Thermodynamic Analysis

The apparent thermodynamic analysis showed an endothermic and entropy-driven dissolution of PPD in all pharmaceutical solvents .

Activity Coefficient Determination

The results of the activity coefficients suggested a maximum interaction at the molecular level in PPD-DMSO, PPD-PEG-400 and PPD-Transcutol, compared with other combinations of the solute and solvents .

Antihypertensive Activities

Some 6-(substituted-phenyl)-2-(substituted-methyl)-4,5-di-hydropyridazin-3(2H)-one derivatives have been synthesized and evaluated for antihypertensive activities .

Pharmacological Activities

Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists during the last decade due to their diverse pharmacological activities . They possess widespread pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

PDE-III Inhibitor

The most potent PDE-III inhibitor of the series was 6-[4-(5-methyl-3-oxo-2,3,4,5-tetraliydro pyridazin-6-yl)phenyl]pyridazin-3(2H)-one (XCV). A methyl group at the C-5 position of dihydropyridazinone ring leads to enhanced potency .

Inotropic and Vasodilator Properties

The inotropic and vasodilator properties of substituted 6-phenyl-pyridazin-3(2H)-ones are well recognized .

properties

IUPAC Name

6-phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c21-17-10-9-16(15-7-3-1-4-8-15)18-20(17)14-13-19-11-5-2-6-12-19/h1,3-4,7-10H,2,5-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIKODNZEMHPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.